molecular formula C22H22N6O3S B14970343 N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B14970343
M. Wt: 450.5 g/mol
InChI Key: BEEPTQMYXLVUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a triazolotriazine core, a hydroxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolotriazine Core: The triazolotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanuric chloride.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using methoxybenzyl chloride and a suitable base.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-dimethylphenylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxybenzyl chloride, suitable bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the triazolotriazine core and the presence of both hydroxy and methoxybenzyl groups

Properties

Molecular Formula

C22H22N6O3S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O3S/c1-13-4-9-17(14(2)10-13)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-5-7-16(31-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

BEEPTQMYXLVUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.